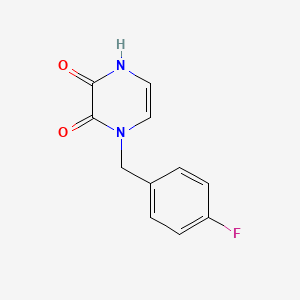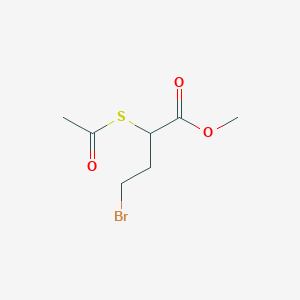
Methyl 2-(acetylthio)-4-bromobutanoate
Vue d'ensemble
Description
Methyl 2-(acetylthio)-4-bromobutanoate, also known as MBB, is a synthetic organic compound that has been used in lab experiments as a reagent and catalyst for a variety of reactions. MBB has a wide range of applications in scientific research, ranging from biochemistry and physiology to pharmacology.
Applications De Recherche Scientifique
Functional Degradable Polymers
- Application : Synthesis of functional degradable polymers using radical ring-opening copolymerization.
- Insight : This method involves the homopolymerization of vinyl bromobutanoate, leading to well-defined polymers with pendant bromine functional groups. These can be modified via post-polymerization, enabling the formation of novel classes of hydrophilic functional degradable copolymers (Hedir et al., 2015).
Biocatalysis for Chiral Drug Synthesis
- Application : Preparation of Methyl (S)-2-Bromobutanoate, a key intermediate in chiral drug synthesis.
- Insight : Enzymatic biocatalysis methods using Enoate reductases are employed for efficient and stereoselective synthesis (Brenna et al., 2012).
Synthesis of Organic Compounds
- Application : Synthesis of various organic compounds including intermediates in pharmaceuticals and materials.
- Insight : Studies involve the synthesis and characterization of different derivatives, including 2-Bromo-4-chlorophenyl-2-bromobutanoate and related compounds, exploring their electronic and non-linear optical properties (Nazeer et al., 2020).
Chemical Synthesis and Catalysis
- Application : Development of novel synthetic methods for various organic compounds.
- Insight : Research includes exploring new synthetic pathways, studying reaction mechanisms, and developing catalysts for efficient synthesis (Hajduch et al., 2014).
Pharmaceutical Intermediates
- Application : Synthesis of intermediates for pharmaceutical applications.
- Insight : Research focuses on the synthesis and evaluation of novel compounds that can serve as intermediates in drug development, including studies on their biological activity (Yancheva et al., 2015).
Propriétés
IUPAC Name |
methyl 2-acetylsulfanyl-4-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3S/c1-5(9)12-6(3-4-8)7(10)11-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPNREMCPXLKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(CCBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(acetylthio)-4-bromobutanoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1463761.png)
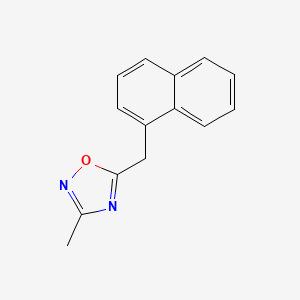
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463763.png)
![1-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463765.png)
![2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1463766.png)
![2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1463768.png)
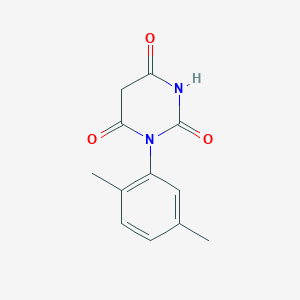
![2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B1463774.png)
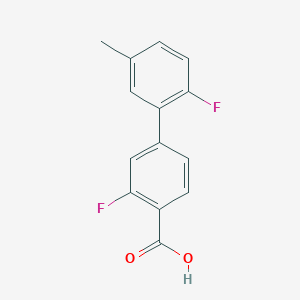
![3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1463778.png)
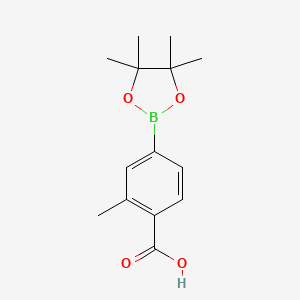
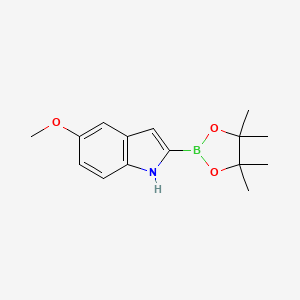
![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463783.png)
